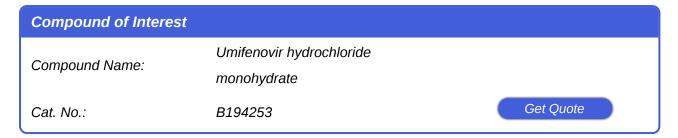


Umifenovir Hydrochloride Monohydrate's Effect on Viral Hemagglutinin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Umifenovir hydrochloride monohydrate, also known as Arbidol, is a broad-spectrum antiviral agent with a primary and well-elucidated mechanism of action against influenza viruses. It functions as a viral entry inhibitor, specifically targeting the viral glycoprotein hemagglutinin (HA). By binding to a conserved pocket in the HA trimer, umifenovir stabilizes its pre-fusion conformation. This action is critical in preventing the low pH-induced conformational changes that are essential for the fusion of the viral envelope with the endosomal membrane of the host cell. Consequently, the viral genome is unable to be released into the cytoplasm, effectively halting the replication cycle. Beyond its direct antiviral effects, umifenovir also exhibits immunomodulatory properties, including the induction of interferon, which enhances the host's innate antiviral response. This guide provides a comprehensive technical overview of umifenovir's interaction with viral hemagglutinin, supported by quantitative data, detailed experimental protocols, and visualizations of the key mechanisms and workflows.

Core Mechanism of Action: Inhibition of Hemagglutinin-Mediated Membrane Fusion

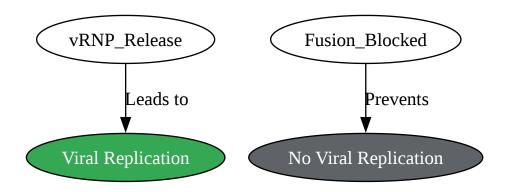
The principal antiviral activity of umifenovir against influenza virus is the blockade of viral entry into the host cell. This is accomplished by directly targeting the viral surface glycoprotein,



hemagglutinin (HA). The process unfolds as follows:

- Viral Entry: The influenza virus enters the host cell through receptor-mediated endocytosis.
 The HA protein binds to sialic acid receptors on the cell surface, which triggers the cell to engulf the virus into an endosome.
- Endosomal Acidification: As the endosome matures, its internal pH decreases.
- HA Conformational Change: This acidic environment triggers a significant conformational change in the HA protein, exposing a "fusion peptide" that was previously hidden.
- Membrane Fusion: The exposed fusion peptide inserts into the endosomal membrane, bringing the viral envelope and the endosomal membrane into close proximity and mediating their fusion. This creates a pore through which the viral ribonucleoprotein (vRNP) complexes are released into the cytoplasm, initiating viral replication.

Umifenovir disrupts this critical process by binding to a specific, conserved hydrophobic cavity located in the stem region of the HA trimer, at the interface between two protomers.[1][2] This binding acts as a "molecular glue," stabilizing the pre-fusion conformation of the HA protein.[1] [2] This stabilization prevents the acid-induced conformational rearrangement required for fusion.[3][4] As a result, the virus remains trapped within the endosome, and its genetic material cannot enter the cytoplasm, effectively neutralizing the infection.



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Caption: Umifenovir's potentiation of the interferon induction pathway.

Quantitative Data



The antiviral activity of umifenovir has been quantified against a variety of viruses using several metrics, including the 50% effective concentration (EC50), the 50% inhibitory concentration (IC50), and the dissociation constant (Kd).

Table 1: In Vitro Efficacy of Umifenovir against Various

Viruses

Virus Strain/Ty pe	Cell Line	Assay Type	EC50 / IC50 (μM)	СС50 (µM)	Selectivit y Index (SI)	Referenc e(s)
Influenza A (various subtypes)	-	-	3 - 9 μg/mL	-	-	[5]
Influenza A (H1N1, H3N2) clinical isolates	MDCK	ELISA	8.4 ± 1.1 to 17.4 ± 5.4	-	-	[6]
Zika Virus (MR766)	Vero	-	12.09 ± 0.77	89.72 ± 0.19	~7.4	[5]
Zika Virus (Paraiba_0 1)	Vero	-	10.57 ± 0.74	89.72 ± 0.19	~8.5	[5]
West Nile Virus (Eg101)	Vero	-	18.78 ± 0.21	89.72 ± 0.19	~4.8	[5]
Tick-Borne Encephaliti s Virus (Hypr)	Vero	-	18.67 ± 0.15	89.72 ± 0.19	~4.8	[5]

Note: $\mu g/mL$ to μM conversion for umifenovir (Molar Mass: ~514.4 g/mol) is approximately 1 $\mu g/mL \approx 1.94 \ \mu M$.



Table 2: Binding Affinity of Umifenovir for Influenza

Hemagglutinin

HA Group	Representative Strains	Binding Affinity (Kd) (μM)	Reference(s)
Group 1	H1, H2, H5	18.8 - 44.3	[1]
Group 2	H3, H4	5.6 - 7.9	[1]

Experimental Protocols Plaque Reduction Neutralization Assay (PRNA)

This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

- · Madin-Darby Canine Kidney (MDCK) cells
- Influenza virus stock of known titer
- Umifenovir hydrochloride monohydrate stock solution
- Cell culture medium (e.g., DMEM) with supplements
- TPCK-treated trypsin
- Overlay medium (e.g., containing Avicel or agarose)
- Fixing solution (e.g., 10% formaldehyde)
- Staining solution (e.g., crystal violet)

Procedure:

- Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluence.
- Drug Dilution: Prepare serial dilutions of umifenovir in infection medium.

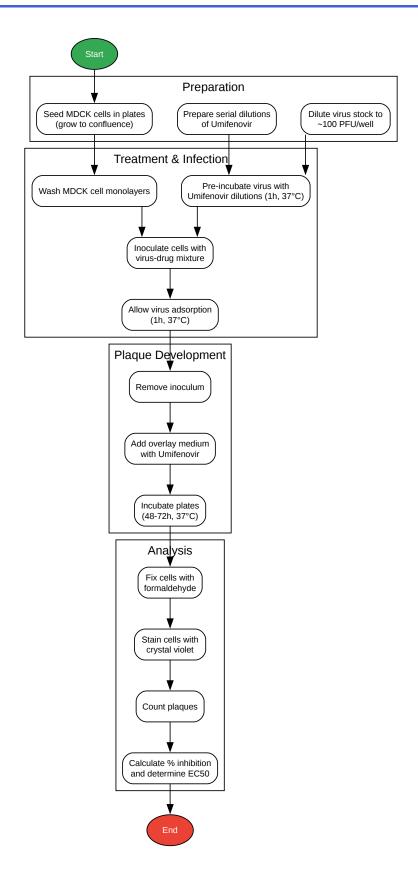






- Virus-Drug Incubation: Pre-incubate a standardized amount of influenza virus (e.g., 100 plaque-forming units) with each drug dilution for 1 hour at 37°C.
- Infection: Wash the confluent MDCK cell monolayers with PBS and inoculate with the virusdrug mixtures.
- Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
- Overlay: Remove the inoculum and overlay the cells with an overlay medium containing the corresponding concentration of umifenovir.
- Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
- Fixation and Staining: Fix the cells with a fixing solution and then stain with a staining solution.
- Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no drug). The EC50 is determined from the dose-response curve.





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Caption: Workflow for a Plaque Reduction Neutralization Assay.



Conclusion

Umifenovir hydrochloride monohydrate presents a dual-action antiviral strategy against influenza and other viruses. Its primary, direct-acting mechanism involves the inhibition of viral entry by stabilizing the pre-fusion conformation of hemagglutinin, thereby preventing membrane fusion. This is complemented by its immunomodulatory effects, which include the potentiation of the host's innate interferon response. The quantitative data underscores its efficacy across a broad range of viruses, and the established experimental protocols provide a robust framework for its continued investigation and the development of next-generation fusion inhibitors. For researchers and drug development professionals, umifenovir serves as both a valuable therapeutic agent and a critical tool for dissecting the molecular intricacies of viral entry.

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